

# 3-Pyridazone-4-carbonitrile chemical structure and properties

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## Compound of Interest

Compound Name: 3-Pyridazone-4-carbonitrile

Cat. No.: B15135077

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## An In-Depth Technical Guide to 3-Pyridazone-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Pyridazone-4-carbonitrile**, systematically known as 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.<sup>[1][2]</sup> Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including roles as cannabinoid receptor type-2 (CB2R) inverse agonists, xanthine oxidase inhibitors, and agents with potential anticancer and anti-inflammatory properties.<sup>[3][4][5][6][7][8][9]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of **3-Pyridazone-4-carbonitrile** and its derivatives, aimed at supporting research and development in the pharmaceutical and life sciences sectors.

### Chemical Structure and Properties

The chemical structure of **3-Pyridazone-4-carbonitrile** is characterized by a pyridazinone ring substituted with a nitrile group at the 4-position.

Chemical Structure:

Figure 1: Chemical structure of **3-Pyridazone-4-carbonitrile**.

Table 1: Chemical and Physical Properties of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Property	Value	Source
IUPAC Name	3-Oxo-2,3-dihydropyridazine-4-carbonitrile	N/A
CAS Number	64882-65-1	<a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> N <sub>3</sub> O	<a href="#">[12]</a>
Molecular Weight	121.10 g/mol	<a href="#">[12]</a>
SMILES	<chem>O=c1c(ccn[nH]1)C#N</chem>	<a href="#">[11]</a>
Purity	≥ 98% (via HPLC)	<a href="#">[11]</a> <a href="#">[12]</a>
Physical State	Solid (form not specified)	N/A
Melting Point	Not available for this specific compound. A related derivative, 6-(4-Chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, has a melting point of 209-210 °C.	<a href="#">[13]</a>
Boiling Point	No data available	<a href="#">[10]</a>
Solubility	No data available	N/A

Table 2: Spectroscopic Data Availability for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Spectroscopic Technique	Availability
<sup>1</sup> H NMR	Data available[14]
<sup>13</sup> C NMR	Data available[14]
IR Spectroscopy	Data available[14]
Mass Spectrometry	Data available[14]

## Experimental Protocols

### Synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine Derivatives

While a specific, detailed protocol for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile is not readily available in the searched literature, a general synthetic route for related 3-oxo-6-phenyl-2,3-dihydropyridazine compounds has been described.[13] This method involves a two-step process starting from a substituted bromide and diethyl malonate.

**Step 1: Condensation of Bromide with Diethyl Malonate** A substituted bromide is condensed with diethyl malonate in the presence of a strong base, such as sodium hydride, to yield a corresponding diester.[13]

**Step 2: Reaction with Hydrazine Monohydrate** The resulting diester is then reacted with hydrazine monohydrate in an alcohol solvent, such as ethanol, to afford the dihydropyridazinone product.[13]

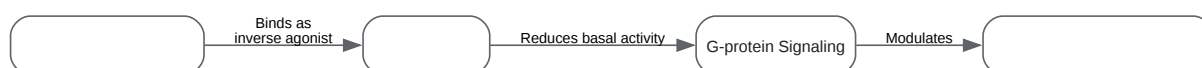
A more advanced synthesis method for 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles involves a nano-catalyzed solid-phase reaction. This one-pot synthesis utilizes substituted benzil and cyanoacetylhydrazide with a Co-doped Ce<sub>0.94</sub>Ca<sub>0.05</sub>Sr<sub>0.01</sub>O<sub>1.94</sub> (CCSO) nano catalyst, offering high yields (90-95%) in a very short reaction time (2-4 minutes).

## Biological Activity and Potential Therapeutic Applications

The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of biological activities.

## Cannabinoid Receptor Type-2 (CB2R) Inverse Agonism

A series of pyridazinone-4-carboxamides have been designed and synthesized as novel cannabinoid receptor type-2 (CB2R) inverse agonists.[4][13] One particular derivative, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, displayed high affinity for CB2R ( $K_{iCB2} = 2.0 \pm 0.81$  nM) and significant selectivity over CB1R.[4][13] Functional assays confirmed its behavior as a CB2R inverse agonist.[4][13] This suggests that the 3-oxo-2,3-dihydropyridazine-4-carbonitrile core could be a promising scaffold for developing potent and selective CB2R ligands.

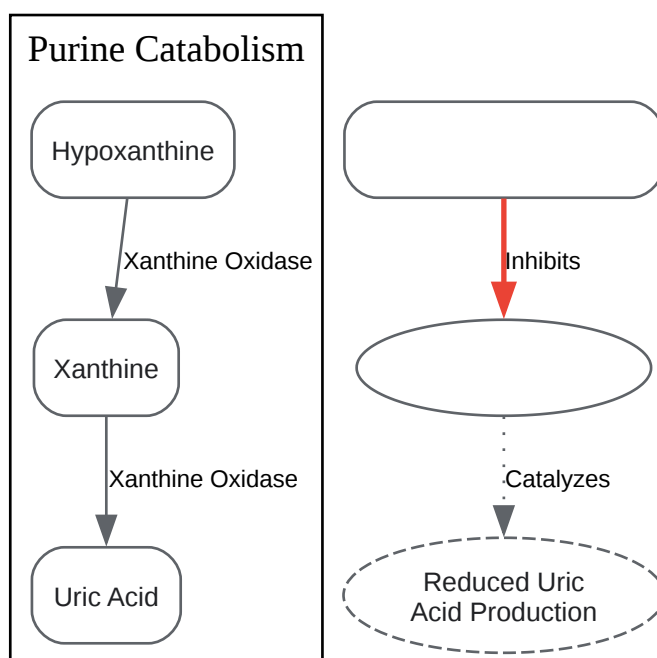


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Figure 2: Proposed mechanism of CB2R inverse agonism by pyridazinone derivatives.

## Xanthine Oxidase Inhibition

Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been designed and synthesized as novel xanthine oxidase (XO) inhibitors.[3] Many of these compounds exhibited micromolar potency in in vitro XO inhibition assays.[3] Molecular docking studies suggest that these hydrazide derivatives bind to the active site of XO through a different interaction mode compared to the known inhibitor febuxostat.[3] This line of research indicates the potential of the pyridazinone core in the development of new treatments for conditions associated with high uric acid levels, such as gout.



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Figure 3: Inhibition of the xanthine oxidase pathway by pyridazinone derivatives.

## Anticancer and Anti-inflammatory Potential

The pyridazinone scaffold is also recognized for its potential in developing anticancer and anti-inflammatory agents.[1][2][5][6][7][8][9] While specific studies on 3-Oxo-2,3-dihydropyridazine-4-carbonitrile are limited, the broader class of pyridazinone derivatives has shown promise in these therapeutic areas. For instance, some pyridine-3-carbonitrile derivatives have been reported to possess cytotoxic activities against various cancer cell lines.[5] Furthermore, certain pyridazinone derivatives have demonstrated anti-inflammatory effects.[7][8][9]

## Conclusion

**3-Pyridazone-4-carbonitrile** and its derivatives represent a valuable class of compounds for further investigation in drug discovery and development. The core pyridazinone structure provides a versatile scaffold for the synthesis of molecules with diverse biological activities. The demonstrated potential of its derivatives as CB2R inverse agonists and xanthine oxidase inhibitors highlights promising avenues for the development of novel therapeutics. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action,

and therapeutic potential of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile itself. The availability of spectroscopic data and established synthetic routes for related compounds provides a solid foundation for future studies in this area.

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